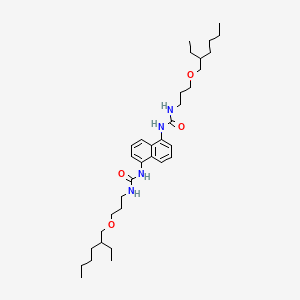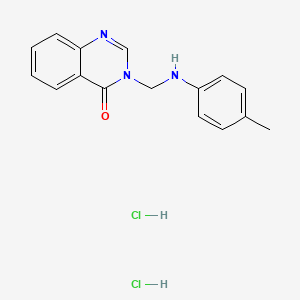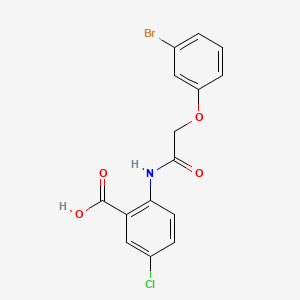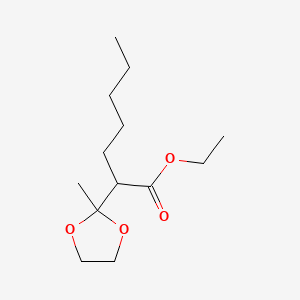
1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene is an organosilicon compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene typically involves the reaction of trimethylsilyl-substituted precursors with adamantyl-containing reagents under controlled conditions. Common reagents used in the synthesis include trimethylsilyl chloride, trimethylsiloxy compounds, and adamantyl derivatives. The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and may require catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale reactions in specialized reactors. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The specific industrial production methods for this compound would likely follow similar principles, with adjustments made for the unique properties of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane or silyl ether compounds.
Substitution: The trimethylsilyl and trimethylsiloxy groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as tetrahydrofuran or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol or siloxane derivatives, while substitution reactions can produce a wide range of functionalized organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Organosilicon compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: The unique properties of organosilicon compounds make them potential candidates for drug development and delivery systems.
Industry: The compound can be used in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene involves its interaction with molecular targets and pathways in chemical and biological systems. The trimethylsilyl and trimethylsiloxy groups can influence the compound’s reactivity and stability, while the adamantyl group can enhance its lipophilicity and membrane permeability. These properties can affect the compound’s interactions with enzymes, receptors, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(1-adamantyl)-1-silaethene include other organosilicon compounds with trimethylsilyl, trimethylsiloxy, and adamantyl groups. Examples include:
- 1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-1-silaethene
- 1,1-Bis(trimethylsilyl)-2-(1-adamantyl)-1-silaethene
- 1,1-Bis(trimethylsilyl)-2-(trimethylsiloxy)-2-(tert-butyl)-1-silaethene
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and physical properties. The presence of both trimethylsilyl and trimethylsiloxy groups can enhance the compound’s stability and reactivity, while the adamantyl group can provide additional steric and electronic effects.
Eigenschaften
CAS-Nummer |
72189-54-9 |
|---|---|
Molekularformel |
C20H42OSi4 |
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
[1-adamantyl-bis(trimethylsilyl)silylidenemethoxy]-trimethylsilane |
InChI |
InChI=1S/C20H42OSi4/c1-23(2,3)21-19(22(24(4,5)6)25(7,8)9)20-13-16-10-17(14-20)12-18(11-16)15-20/h16-18H,10-15H2,1-9H3 |
InChI-Schlüssel |
BWPZHBZODGICIM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=[Si]([Si](C)(C)C)[Si](C)(C)C)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)

![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)



![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)



